REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([NH2:9])[C:5]([NH2:8])=[CH:6][CH:7]=1.C([O-])([O-])=O.[Na+].[Na+].[S:16]1[CH:20]=[CH:19][CH:18]=[C:17]1B(O)O.CN(C=[O:28])C.[OH2:29]>CN(C=O)C.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[N+:9]([C:4]1[CH:3]=[C:2]([C:17]2[S:16][CH:20]=[CH:19][CH:18]=2)[CH:7]=[CH:6][C:5]=1[NH2:8])([O-:28])=[O:29] |f:1.2.3,5.6,8.9.10.11|
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Name
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Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
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BrC=1C=C(C(=CC1)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CN(C)C=O.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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S1C(=CC=C1)B(O)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
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|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
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Control Type
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UNSPECIFIED
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Setpoint
|
23 °C
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Type
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CUSTOM
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Details
|
After stirring at 23° C. for approximately 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Nitrogen was bubbled through the reaction mixture for 5 minutes
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Duration
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5 min
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Type
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TEMPERATURE
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Details
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the reaction was heated at 90° C. for 12 hours
|
Duration
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12 h
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Type
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CONCENTRATION
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Details
|
After this time, the solution was concentrated
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Type
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CUSTOM
|
Details
|
partitioned between EtOAc and H2O
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Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
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EXTRACTION
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Details
|
the aqueous layer was extracted with EtOAc
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over MgSO4
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
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Details
|
The resulting black residue was purified by silica gel chromatography (0-20% EtOAc:hexanes)
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Type
|
CUSTOM
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Details
|
to yield an orange solid
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
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[N+](=O)([O-])C1=C(C=CC(=C1)C=1SC=CC1)N
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |